molecular formula C8H10N2OS B2846380 N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1343884-66-1

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2846380
CAS No.: 1343884-66-1
M. Wt: 182.24
InChI Key: KBYADCSKCWBFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Thiazol-4-yl)ethyl]prop-2-enamide is a chemical compound with the CAS Number 1343884-66-1 and a molecular formula of C 8 H 10 N 2 OS, corresponding to a molecular weight of 182.24 g/mol . Its structure features a thiazole heterocycle, a motif widely recognized in medicinal chemistry for its diverse biological activities, linked to a prop-2-enamide (acrylamide) group . This molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery research. Compounds containing the thiazole core are extensively investigated for various pharmacological applications, including as potential anticancer agents and enzyme inhibitors . Furthermore, structurally related N-(thiazol-2-yl)benzamide analogs have been identified in scientific literature as a novel class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), representing a useful pharmacological tool for exploring the physiological functions of this Cys-loop receptor . This product is intended for research purposes as a chemical building block or for biological screening. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYADCSKCWBFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The 1,3-thiazol-4-yl group is typically constructed via the Hantzsch thiazole synthesis , which involves cyclization between a thioamide and α-halo carbonyl compound. For example:

  • Reaction : Thiourea reacts with 4-chloroacetoacetate in ethanol under reflux to form 4-methylthiazole-2-amine.
  • Modification : The methyl group is functionalized through bromination or oxidation to introduce reactivity for subsequent ethylamine spacer attachment.

Ethylamine Spacer Installation

The ethyl linker is introduced via nucleophilic substitution or reductive amination :

  • Substitution : 4-Bromothiazole reacts with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(1,3-thiazol-4-yl)ethylamine.
  • Reductive Amination : Thiazole-4-carbaldehyde undergoes condensation with ethylamine followed by NaBH₄ reduction to form the ethylamine intermediate.

Acrylamide Formation

The final step involves coupling 2-(1,3-thiazol-4-yl)ethylamine with acryloyl chloride:

  • Reaction Conditions :
    • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
    • Temperature : 0°C to room temperature, 2–6 hours.
  • Procedure :
    Add acryloyl chloride (1.1 eq) dropwise to a stirred solution of  
    2-(1,3-thiazol-4-yl)ethylamine (1.0 eq) and DIPEA (3.0 eq) in DCM.  
    Stir at 0°C for 1 hour, then warm to room temperature overnight.  
    Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.  
  • Yield : 65–78% after purification.

Alternative Synthesis Strategies

Pd-Catalyzed Cross-Coupling

Palladium-mediated reactions enable modular construction of the thiazole-acrylamide scaffold:

  • Suzuki Coupling : A boronic ester-functionalized thiazole reacts with vinyl bromide in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C.
  • Heck Reaction : Thiazole-containing iodobenzene derivatives couple with acrylamide using Pd(OAc)₂ and P(o-tolyl)₃ in DMF at 120°C.

Microwave-Assisted Synthesis

Accelerated reaction kinetics under microwave irradiation improve efficiency:

  • Conditions : 2-(1,3-thiazol-4-yl)ethylamine, acryloyl chloride, and DIPEA in ACN irradiated at 100°C for 15 minutes.
  • Yield : 82% (vs. 68% conventional heating).

Reaction Optimization and Challenges

Byproduct Mitigation

  • Acryloyl Chloride Hydrolysis : Use anhydrous solvents and low temperatures to minimize hydrolysis to acrylic acid.
  • Thiazole Ring Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent sulfur oxidation.

Solvent and Base Selection

Solvent Base Reaction Time (h) Yield (%)
DCM DIPEA 6 78
THF TEA 8 65
ACN Pyridine 12 58

Data synthesized from Refs

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (100–200 mesh).
  • Eluent : Ethyl acetate/hexane (3:7) gradient.
  • Retention Factor (Rf) : 0.45 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, thiazole-H), 6.45–6.25 (m, 2H, CH₂=CH), 3.65 (q, 2H, NHCH₂), 2.95 (t, 2H, CH₂-thiazole).
  • LC-MS (ESI+) : m/z 209.1 [M+H]⁺.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (500 g) use continuous flow reactors to enhance heat transfer and reduce side reactions.
  • Cost Analysis : Raw material costs account for 62% of total production, with acryloyl chloride being the major expense.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted thiazole derivatives[][3].

Scientific Research Applications

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Key Observations:

Thiazole Substitution: The position of the thiazole ring (e.g., 4-yl vs. 2-yl) significantly impacts biological activity. Mirabegron’s 2-amino-thiazol-4-yl group is critical for β3-adrenergic receptor agonism , whereas 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exhibits analgesic effects due to its benzamide-thiazole hybrid structure . The target compound’s thiazol-4-yl group may enhance metabolic stability compared to thiazol-2-yl derivatives, as seen in Mirabegron’s oral bioavailability .

Enamide Backbone :

  • Prop-2-enamide derivatives like Moupinamide and Compound 1 from Ningxia Lycium barbarum show anti-inflammatory activity, suggesting that the α,β-unsaturated carbonyl system may modulate oxidative stress pathways .

Synthetic Complexity :

  • Mirabegron’s synthesis involves multi-step reactions, including thiazole ring formation and amide coupling , whereas thiazole-triazole hybrids (e.g., 9c) are synthesized via click chemistry under mild conditions .

Pharmacological and Mechanistic Insights

  • Mirabegron: Acts as a β3-adrenergic agonist, relaxing bladder smooth muscle to treat overactive bladder. Its 2-amino-thiazole moiety is essential for receptor binding .
  • Compound 1 (): Inhibits nitric oxide (NO) production in macrophages (IC₅₀: 17.00 μM), outperforming the positive control quercetin .

Regulatory and Developmental Status

  • Mirabegron : Approved by the FDA in 2012 and widely used clinically .
  • PTI-3 (): A synthetic cannabinoid with a thiazole-indole core, reflecting the versatility of thiazoles in drug design .
  • Natural Derivatives : Moupinamide and Compound 1 are plant-derived, emphasizing the role of natural products in discovering bioactive enamide-thiazole hybrids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-containing amine with acryloyl chloride. Key steps include:

  • Thiazole-ethylamine preparation : Reacting 4-(2-aminoethyl)thiazole with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
  • Reaction optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and temperature (0–5°C to minimize side reactions) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
    • Validation : Confirm structure via 1H^1H-NMR (e.g., vinyl proton resonance at δ 6.2–6.5 ppm) and LC-MS (m/z ≈ 209.3 for [M+H]+^+) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm vinyl protons (δ 5.8–6.5 ppm), thiazole ring carbons (δ 120–150 ppm), and amide carbonyl (δ 165–170 ppm) .
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and thiazole C=N absorption (~1520 cm1^{-1}) .
  • Chromatography :
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography and computational tools to analyze the hydrogen bonding network and crystal packing of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) .
  • X-ray analysis : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine space group, unit cell parameters, and hydrogen bonding motifs .
  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs for amide dimer interactions) .
  • Computational tools : Mercury (CCDC) for visualizing packing diagrams and PLATON for validating intermolecular interactions .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of thiazole-containing enamides in modulating biological targets?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with substitutions on the thiazole ring (e.g., chloro, methoxy groups) or acrylamide chain .
  • Biological assays :
  • Kinase inhibition : Screen against EGFR or β3-adrenergic receptors using fluorescence polarization assays .
  • Antiproliferative activity : Test in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50_{50} values across analogs .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Q. How can potential polymorphic forms of this compound be identified and characterized, and what implications do they have on physicochemical properties?

  • Methodological Answer :

  • Screening methods :
  • Thermal analysis : DSC to detect melting point variations between polymorphs .
  • PXRD : Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile) .
  • Impact assessment :
  • Solubility : Use shake-flask method to measure aqueous solubility differences between forms .
  • Stability : Accelerated stability testing (40°C/75% RH) to assess hygroscopicity and degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.